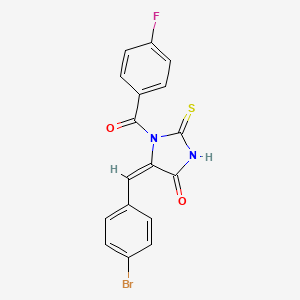![molecular formula C18H13Br2NO4 B3452877 5'-BROMO-1'-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B3452877.png)
5'-BROMO-1'-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE
Overview
Description
5’-BROMO-1’-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atoms in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent due to its indole core.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromophenyl group enhances its binding affinity and specificity, making it a potent bioactive molecule. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents on the indole core and the spiro ring. Examples include:
2-(2-Bromophenyl)-1,3-dioxolane: A related compound with a similar dioxolane ring but different substituents.
3-Bromophenylboronic acid: Another brominated compound used in organic synthesis.
Compared to these compounds, 5’-BROMO-1’-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its specific combination of functional groups and its spiro structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5'-bromo-1'-[2-(4-bromophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO4/c19-12-3-1-11(2-4-12)16(22)10-21-15-6-5-13(20)9-14(15)18(17(21)23)24-7-8-25-18/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKKJDBMJWQJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)N(C2=O)CC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate](/img/structure/B3452798.png)
![[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate](/img/structure/B3452800.png)
![4-[N-(Naphthalene-2-sulfonyl)butanamido]phenyl butanoate](/img/structure/B3452808.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452811.png)
![[4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3452820.png)
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B3452847.png)

![N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B3452857.png)
![Ethanol, 2,2'-[(2-phenylethyl)imino]bis-](/img/structure/B3452864.png)
![ETHYL 2-{[3-(CYCLOHEXYLMETHYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE](/img/structure/B3452891.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B3452899.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one](/img/structure/B3452906.png)
![1-[(3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B3452912.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3452915.png)
